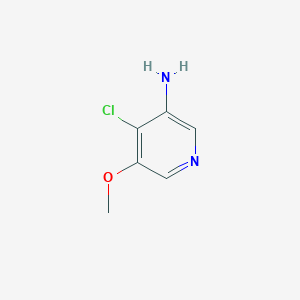

4-Chloro-5-methoxypyridin-3-amine

Description

4-Chloro-5-methoxypyridin-3-amine (CAS 1105675-66-8) is a pyridine derivative with the molecular formula C₆H₇ClN₂O and a molecular weight of 158.59 g/mol . It features a pyridine ring substituted with a chlorine atom at position 4, a methoxy group at position 5, and an amine group at position 2. This compound is commercially available in varying quantities (1 g to 25 g) for research applications, with prices ranging from $400 to $4,800 . Its structural attributes make it a valuable intermediate in synthesizing heterocyclic compounds, such as pyrrolo-thiazolo-pyrimidine derivatives, as demonstrated in reactions with amino-cyano pyridines .

Properties

IUPAC Name |

4-chloro-5-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-5-3-9-2-4(8)6(5)7/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGSBGURKNXSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673832 | |

| Record name | 4-Chloro-5-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105675-66-8 | |

| Record name | 3-Pyridinamine, 4-chloro-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105675-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5-methoxypyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of 5-methoxypyridin-3-amine using a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-5-methoxypyridin-3-amine may involve large-scale chlorination processes followed by purification steps to ensure the desired product’s purity and yield. The specific conditions and reagents used can vary depending on the scale and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxypyridin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-5-methoxypyridin-3-amine has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Research has shown that this compound exhibits significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). It works by inhibiting bacterial enzymes crucial for cell viability, such as phosphopantetheinyl transferases (PPTases), which are vital for bacterial metabolism .

- Anticancer Properties : Studies indicate that derivatives of this compound can inhibit the proliferation of human cancer cell lines. The mechanisms involve inducing cell-cycle arrest and promoting apoptosis in cancer cells while sparing normal cells, making it a promising candidate for cancer therapy .

Agricultural Applications

The compound is also utilized in the development of agrochemicals. Its ability to modulate biological pathways makes it suitable for creating herbicides or pesticides that target specific biochemical processes in pests or weeds while minimizing harm to non-target organisms.

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound derivatives significantly inhibited the growth of human adenocarcinoma cell lines (e.g., A549, MCF-7). The studies revealed that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as effective anticancer agents .

Case Study 2: Antibacterial Efficacy

A comprehensive evaluation of the antibacterial activity of this compound against MRSA showed promising results. The compound exhibited substantial inhibition at sublethal doses without inducing rapid cytotoxicity in human cells. This suggests a favorable therapeutic profile for treating resistant bacterial infections .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxypyridin-3-amine depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

Positional Isomers of Chloro-Methoxy Pyridinamines

Key Observations :

- Positional isomerism significantly impacts electronic and steric properties. For example, moving the chlorine from position 4 to 2 (as in 2-Chloro-5-methoxypyridin-3-amine) may enhance reactivity in electrophilic substitution reactions due to reduced steric hindrance .

- The amine group’s position (e.g., 2 vs.

Pyrimidine Analogues

Key Observations :

- Pyrimidine derivatives (e.g., 4,6-Dichloro-5-methoxypyrimidine) exhibit distinct electronic properties due to the dual nitrogen atoms, which can enhance intermolecular interactions (e.g., Cl···N hydrogen bonds in crystal structures) .

- The pyrimidine core is prevalent in pharmaceuticals, such as antiviral and anticancer agents, due to its ability to mimic nucleobases .

Functional and Application Comparisons

Commercial Availability and Purity

| Compound Name | Purity | Catalog Number (Supplier) | Price Range ($) | |

|---|---|---|---|---|

| This compound | 98% | ST-0671 (Combi-Blocks) | 400–4,800 | |

| 2-Chloro-5-methoxypyridin-3-amine | 98% | QB-7983 (Combi-Blocks) | Not reported |

Biological Activity

4-Chloro-5-methoxypyridin-3-amine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, synthesizing data from various studies and highlighting key findings.

This compound has the molecular formula C6H6ClN2O and a molecular weight of approximately 143.57 g/mol. Its structure includes a chlorine atom and a methoxy group, which influence its reactivity and biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown efficacy against a range of bacterial strains, suggesting its potential as an antimicrobial agent. For example, research indicates that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections .

Anticancer Properties

The anticancer activity of this compound has been explored in various cancer cell lines. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Target Organisms/Cancer Types |

|---|---|---|

| Antimicrobial | Effective | Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis | Various cancer cell lines |

The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance, studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, which are critical for cancer cell survival . Additionally, its structural features allow it to engage in hydrogen bonding and π-stacking interactions with target proteins, enhancing its binding affinity.

Case Studies

- Antimicrobial Study : A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Research : In a study focused on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.